molecular formula C26H21N3O3 B1669285 Coelenterazine CAS No. 55779-48-1

Coelenterazine

Cat. No.: B1669285
CAS No.: 55779-48-1
M. Wt: 423.5 g/mol
InChI Key: LNCOEGVEEQDKGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Coelenterazine is a luciferin, a molecule that emits light after reaction with oxygen . It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . These luciferases are the primary targets of this compound and play a crucial role in the bioluminescence process .

Mode of Action

This compound interacts with its target luciferases in a process known as bioluminescence . In most cases, a molecule reacts with oxygen, producing an excited intermediate that emits light as it returns to the ground state . When this chemiluminescent reaction occurs in an organism with the aid of an enzyme, known as a luciferase, the reaction is considered to be bioluminescent . The general mechanism begins with the oxidation of a luciferin by its luciferase enzyme in the presence of O2 to form an excited state of the oxidation product, oxyluciferin .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of the molecule, which is catalyzed by luciferase enzymes . This oxidation results in the production of an excited state intermediate, which emits light as it returns to the ground state . The diversity of bioluminescent reactions is evident when comparing the mechanism of this compound with that of other luciferins .

Pharmacokinetics

New this compound analogs with varying substituents at the c-6 position of the imidazopyrazinone core have been designed and synthesized for the extension of bioluminescence substrates . Some of these analogs display excellent bioluminescence properties compared to native this compound .

Result of Action

The result of this compound’s action is the emission of light. In bioluminescence, this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . Furthermore, the excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence .

Action Environment

The conditions for eliciting each reaction are different. In bioluminescence, this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . In contrast, chemiluminescent reactions for this compound are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer . It is also important to note that chemiluminescent reactions have a lower luminescence efficiency than bioluminescent reactions .

Future Directions

The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases, but also promote interrelated therapy development .

Biochemical Analysis

Biochemical Properties

Coelenterazine is involved in bioluminescent reactions where it reacts with oxygen to yield a four-membered energy-rich 1,2-dioxetane compound intermediate . This reaction is catalyzed by luciferases . In bioluminescence, this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion .

Cellular Effects

This compound can take part in chemical reactions outside of biological systems through chemiluminescence . This property has allowed chemists to learn more about the luminescent properties of this compound . In imaging studies with living cells, outer membrane bound Gaussia luciferase was clearly imaged with CoelPhos, a this compound derivative .

Molecular Mechanism

In bioluminescent and chemiluminescent reactions, this compound reacts with O2 to yield a four-membered energy-rich 1,2-dioxetane compound intermediate . Subsequent loss of CO2 by the dioxetane in the excited state, followed by emission of a photon . The conditions for eliciting each reaction are different .

Temporal Effects in Laboratory Settings

This compound-dependent systems have been used as reporters to monitor dynamic changes in gene expression and transcription . The monitoring of single exocytotic events in living cells has mostly employed methods such as total internal reflection fluorescence (TIRF), and two-photon laser scanning microscopy .

Metabolic Pathways

Biosynthesis of this compound starts from two molecules of tyrosine and one molecule of phenylalanine . Some researchers believe this comes in the form of a cyclized “Phe-Tyr-Tyr” (FYY) peptide .

Transport and Distribution

This compound is widely found in marine organisms including radiolarians, ctenophores, cnidarians, squid, shrimp, copepods, chaetognaths, fish, and echinoderms . It has also been isolated from organisms that are not luminescent, such as the Atlantic herring and several shrimp species .

Subcellular Localization

It is known that this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . This suggests that it may be localized in areas of the cell where calcium ions are present.

Properties

IUPAC Name

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCOEGVEEQDKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204342
Record name Coelenterazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55779-48-1
Record name Coelenterazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coelenterazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coelenterazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COELENTERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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